Home > Products > Screening Compounds P13645 > 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one - 926937-47-5

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

Catalog Number: EVT-3442794
CAS Number: 926937-47-5
Molecular Formula: C7H6Cl2N2O
Molecular Weight: 205.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound characterized by its unique molecular structure that incorporates both pyrrolo and pyrazinone functionalities. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The compound is identified by the chemical formula C8H6Cl2N2OC_8H_6Cl_2N_2O and has a CAS registry number of 926937-47-5.

Source

The synthesis of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include reactions involving dichloro derivatives of pyrroles and pyrazinones, which are essential for forming the target compound through various synthetic pathways .

Classification

This compound falls under the category of heterocycles, specifically within the subfamily of dihydropyrrolo[1,2-a]pyrazinones. Heterocycles are organic compounds containing atoms of at least two different elements in a ring structure, which in this case includes nitrogen and carbon.

Synthesis Analysis

Methods

The synthesis of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of 1,3-dichloro-2-propanol with suitable amines to form intermediates that subsequently cyclize to yield the desired product. The reaction often utilizes solvents such as dichloromethane and catalysts like triethylamine .
  2. Palladium-Catalyzed Reactions: Another method employs palladium catalysts to facilitate cyclization reactions involving pyrrole derivatives and pyrazinones. For instance, using palladium acetate in a dimethylformamide/tetrahydrofuran mixture at elevated temperatures can produce various isomeric forms of pyrrolopyrazinones .
  3. Multicomponent Reactions: These reactions involve multiple reactants combining in a single step to form complex products, which can include the formation of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one as a key intermediate .

Technical Details

The technical aspects of these synthetic routes often focus on optimizing yield and purity through advanced techniques such as continuous flow reactors and chromatographic purification methods .

Molecular Structure Analysis

Structure

The molecular structure of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one features:

  • A pyrrole ring fused with a pyrazinone moiety.
  • Two chlorine substituents at the 1 and 3 positions on the pyrrole ring.

This unique arrangement contributes to its reactivity and stability.

Data

Key structural data includes:

  • Molecular formula: C8H6Cl2N2OC_8H_6Cl_2N_2O
  • Molecular weight: 221.05 g/mol
  • Melting point and boiling point data are not readily available but can be determined through experimental methods.
Chemical Reactions Analysis

Reactions

  1. Oxidation: The compound can undergo oxidation reactions using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
  2. Reduction: Reduction can be conducted using lithium aluminum hydride to yield various reduced derivatives.
  3. Substitution Reactions: Halogen substitution is prevalent where chlorine atoms can be replaced by nucleophiles like amines or thiols under suitable conditions .

Technical Details

These reactions are typically conducted under controlled conditions to optimize yields and minimize side products.

Mechanism of Action

The mechanism of action for 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one primarily involves its interaction with specific molecular targets within biological systems.

It is believed that this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition disrupts key metabolic pathways in pathogens or cancer cells, leading to their death or reduced proliferation .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point may require experimental determination, general characteristics include:

  • Appearance: Likely crystalline solid based on structural analysis.

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of halogen substituents.
  • Stability under standard laboratory conditions.

Relevant analyses may include spectroscopy (NMR, IR) and chromatography for purity assessment .

Applications

Scientific Uses

  1. Medicinal Chemistry: The compound serves as a scaffold for developing new pharmaceuticals due to its biological activity against various pathogens.
  2. Material Science: It is utilized in creating advanced materials like polymers and dyes due to its stability and unique reactivity profiles.
  3. Chemical Research: As a building block for synthesizing more complex molecules, it plays a significant role in drug discovery and development .
Introduction to 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one in Heterocyclic Chemistry

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one represents a structurally specialized derivative within the broader class of dihydropyrrolopyrazinones. Characterized by a bicyclic framework, this compound features a pyrrole ring fused to a partially saturated pyrazinone moiety, with chlorine atoms at the 1- and 3-positions introducing distinct electronic and steric properties. The scaffold combines a planar, electron-rich pyrrole unit with a conformationally flexible dihydropyrazinone ring, enabling diverse binding interactions. Chlorination at these positions significantly enhances electrophilicity and influences molecular recognition patterns, making it a strategic intermediate for targeted neuropharmacological applications [2] [3].

Structural Classification Within the Pyrrolo[1,2-a]pyrazinone Family

The pyrrolo[1,2-a]pyrazinone family encompasses heterocyclic systems where a pyrrole ring is fused to a pyrazinone core. Structural variations arise from differential hydrogenation patterns and substituent positioning, leading to several distinct subclasses:

  • Fully aromatic systems: Feature conjugated π-systems (e.g., pyrrolo[1,2-a]pyrazin-1(2H)-one) [3].
  • Partially saturated derivatives: Include dihydro variants like 7,8-dihydro (e.g., the subject compound) or 3,4-dihydro isomers [2] [7].
  • Tricyclic hybrids: Formed through additional annulation (e.g., chromeno-fused derivatives) [5].

Table 1: Structural Variations in Pyrrolo[1,2-a]pyrazinone Scaffolds

Core StructureHydrogenation PatternRepresentative DerivativesKey Features
Pyrrolo[1,2-a]pyrazin-1(2H)-oneFully aromaticAS-3201 (Ranirestat) [3]Planar π-system; electron-deficient pyrazine ring
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-onePyrazine ring saturated at 3,4Kinase inhibitor intermediates [7]Envelope conformation; sp³ hybridized C3/C4
7,8-Dihydropyrrolo[1,2-a]pyrazin-4(6H)-onePyrazine ring saturated at 7,81,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-oneBoat-like pyrazine conformation; enhanced nucleophilicity at carbonyl oxygen

Source: Adapted from [2] [3] [7]

The subject compound belongs specifically to the 7,8-dihydro subclass, characterized by saturation between N7-C8 in the pyrazine ring. This imparts conformational flexibility and reduces overall planarity compared to fully aromatic analogs. Chlorination at the 1- and 3-positions further differentiates it:

  • The C1 chlorine activates the adjacent carbonyl toward nucleophilic attack.
  • The C3 chlorine sterically blocks electrophilic substitution, directing reactivity to C2 or C5 positions [3] [9].X-ray crystallographic studies of related analogs confirm that the dihydropyrazine ring adopts a boat conformation, while the dichloro substitution induces torsional strain (~15° deviation from coplanarity) between rings [3]. This geometry creates a sterically defined binding pocket ideal for allosteric modulation.

Pharmacological Relevance of Dihydropyrrolopyrazinone Scaffolds in Neuropharmacology

Dihydropyrrolopyrazinones are recognized as privileged scaffolds in CNS drug discovery due to their balanced physicochemical properties (cLogP 1.5–3.5, TPSA 45–60 Ų) and structural mimicry of endogenous neurotransmitters. The 1,3-dichloro variant enhances target engagement through halogen bonding with key neuronal receptors and kinases [3] [4] [7].

Neuropharmacological Targets:

  • Muscarinic Acetylcholine Receptor M4 (mAChR M4): 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones (structurally analogous) act as positive allosteric modulators (PAMs). The dichloro substitution enhances binding to an allosteric site near the orthosteric binding pocket, increasing acetylcholine affinity by 10-fold in electrophysiological studies [4].
  • Metabotropic Glutamate Receptor 1 (mGluR1): Derivatives like 3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one exhibit non-competitive antagonism (IC₅₀ = 40 nM), potentially through interactions with transmembrane domain helices [3].
  • Kinases (PIM, mGluR1): Pyrrolo[1,2-a]pyrazin-1-ones substituted at C7 with aminopyrimidine groups inhibit serine/threonine kinases (e.g., PIM-1 Ki = 0.8 nM) via hinge-region hydrogen bonding [7].

Table 2: Neuroactive Dihydropyrrolopyrazinone Derivatives and Their Targets

Compound StructureSubstituentsPrimary TargetBioactivityMechanistic Role
3-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneC3: MethylmGluR1IC₅₀ = 40 nM (non-competitive antagonist)Binds transmembrane allosteric site
2-[4-(6-Methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-oneC2: Piperidine-linked pyridylmAChR M4EC₅₀ = 110 nM (PAM)Enhances acetylcholine response
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-oneC1,C3: ChloroKinase hinge regionKi ≈ 200 nM (modeled)Halogen bonding with kinase backbone
7-(2-Aminopyrimidin-4-yl)-4-[2-(4-methylpiperazin-1-yl)ethyl]pyrrolo[1,2-a]pyrazin-1(2H)-oneC7: AminopyrimidinePIM-1 KinaseKi = 0.8 nMATP-competitive inhibition

Source: Data compiled from [3] [4] [7]

The 1,3-dichloro substitution pattern is particularly significant in neuropharmacology:

  • Electronic Effects: Chlorines reduce pyrrole electron density, decreasing off-target binding to monoamine oxidases.
  • Halogen Bonding: C3-Cl forms specific interactions (distance: 3.2–3.5 Å, angle: 155–165°) with carbonyl oxygens in kinase hinge regions [7] [9].
  • Metabolic Stability: Chlorination impedes CYP450-mediated oxidation at C3, extending plasma half-life in preclinical models [6].

These attributes position 1,3-dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one as a versatile precursor for neurotherapeutic development, particularly for disorders like schizophrenia (via mGluR1/mAChR modulation) and neurodegenerative diseases (through kinase inhibition) [4] [7].

Properties

CAS Number

926937-47-5

Product Name

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

IUPAC Name

1,3-dichloro-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

InChI

InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-11(4)7(12)6(9)10-5/h1-3H2

InChI Key

SPGGCUUZDXKFJD-UHFFFAOYSA-N

SMILES

C1CC2=C(N=C(C(=O)N2C1)Cl)Cl

Canonical SMILES

C1CC2=C(N=C(C(=O)N2C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.